6-bromo-3-(1-(4-chlorobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various reactions such as condensation, cyclization, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the halogen atoms could result in various substituted derivatives.
Scientific Research Applications
6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H20BrClN4O4 |
---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-chlorobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H20BrClN4O4/c32-21-11-14-25-24(16-21)28(18-5-2-1-3-6-18)29(30(38)34-25)26-17-27(20-7-4-8-23(15-20)37(40)41)36(35-26)31(39)19-9-12-22(33)13-10-19/h1-16,27H,17H2,(H,34,38) |
InChI Key |
ZDZQPJMAWWFCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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